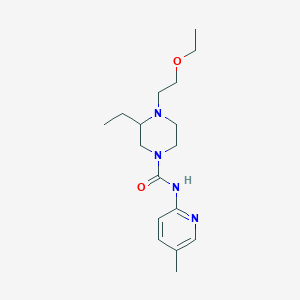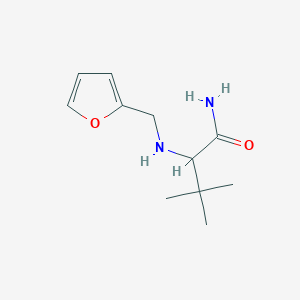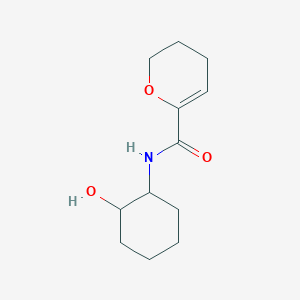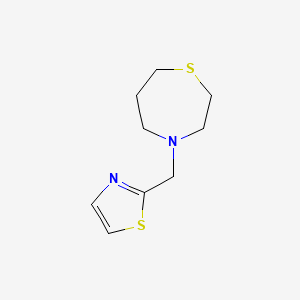
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act through modulation of neurotransmitter systems and ion channels. 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to interact with serotonin and dopamine receptors, as well as voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotective effects, vasodilatory effects, and improved blood flow. 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has also been shown to modulate neurotransmitter systems and ion channels, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder further research and development.
Direcciones Futuras
There are several future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide, including further exploration of its mechanism of action, optimization of its synthesis method, and development of more targeted and effective therapeutic applications. Additionally, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide may have potential applications in other fields, such as immunology and infectious diseases, which warrant further investigation.
Métodos De Síntesis
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide can be synthesized via a multi-step process that involves the condensation of 2-ethylpiperazine-1-carboxylic acid with 2-ethoxyethylamine, followed by the addition of 5-methylpyridin-2-ylamine. The resulting product is then purified through recrystallization to obtain 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide in its pure form.
Aplicaciones Científicas De Investigación
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been found to have neuroprotective effects and alleviate symptoms of depression and anxiety. In cardiovascular disease, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to have vasodilatory effects and improve blood flow.
Propiedades
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-15-13-21(9-8-20(15)10-11-23-5-2)17(22)19-16-7-6-14(3)12-18-16/h6-7,12,15H,4-5,8-11,13H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGGJMZWSNKTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)

![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)

![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)